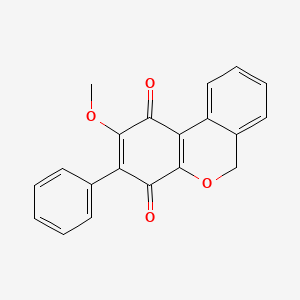
Betulinan B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betulinan B is a natural product found in Lenzites betulinus with data available.
Aplicaciones Científicas De Investigación
Pharmacological Effects
Betulin and Betulinic acid, derivatives of Betulinan B, show promise in treating various diseases due to their wide range of pharmacological activities. They are particularly noted for their potential in treating metabolic disorders, infectious diseases, cardiovascular disorders, and neurological disorders. Their antiviral, antibacterial, and anti-cancer effects are also significant areas of interest (Amiri et al., 2019).
Antitumor Activity
Betulinic Acid (BA), a derivative of Betulinan B, exhibits strong antitumor effects. It has shown potential in treating various types of cancer, including human ovarian cancer. The structure-cytotoxicity relationships of BA derivatives are critical for understanding their antitumor properties (Dong-Mei Zhang et al., 2015); (Jiang et al., 2021).
Targeting Mitochondrial Apoptosis in Cancers
Betulinic Acid's anticancer activity is linked to its ability to trigger mitochondrial membrane permeabilization, a key event in apoptosis. This quality makes it a potential therapeutic agent in treating various cancers, particularly due to its selective cytotoxicity against cancer cells while sparing non-neoplastic cells (Fulda & Kroemer, 2009).
Anticancer Mechanism and Application
Betulinic Acid's anticancer mechanism involves the regulation of various signaling pathways and the induction of mitochondrial oxidative stress. It has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a valuable adjunct in cancer treatment (Wenkai Jiang et al., 2021).
Role in Pancreatic Cancer Therapy
In pancreatic cancer, Betulinic Acid targets specific genes, such as lamin B1, suggesting its potential as a novel therapeutic target in treating this type of cancer. Its effect on gene expression is directly associated with cancer progression and prognosis (Lei Li et al., 2013).
Broad Spectrum Anticancer Efficacy
Betulinic Acid demonstrates efficacy against a wide range of human cancer types, supporting its potential as a broad-spectrum anticancer agent. This efficacy includes a halt in colony formation in various cancer cell lines, suggesting its potential for clinical application in cancer therapy (J. Kessler et al., 2007).
Development of Antitumor Derivatives
Recent studies focus on the structural modification of Betulinic Acid to enhance its antitumor activity and address issues like poor water solubility and low bioavailability. These derivatives offer promising prospects for future cancer treatments (Ye Zhong et al., 2021).
Protective Effects on Cognitive Decline
Betulin, derived from Betulinan B, shows protective effects against cognitive decline in diabetic rats, indicating its potential in neuroprotection and treatment of cognitive disorders (Chunhua Ma & H. Long, 2016).
Treatment of Sepsis-Induced Organ Injury
Betulin exhibits protective effects against lung and liver injuries in septic conditions, suggesting its potential in treating sepsis and related complications (Hongyu Zhao et al., 2016).
Propiedades
Número CAS |
184092-49-7 |
|---|---|
Nombre del producto |
Betulinan B |
Fórmula molecular |
C20H14O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-methoxy-3-phenyl-6H-benzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C20H14O4/c1-23-19-15(12-7-3-2-4-8-12)17(21)20-16(18(19)22)14-10-6-5-9-13(14)11-24-20/h2-10H,11H2,1H3 |
Clave InChI |
IIJJGBPPKPHWQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4 |
Otros números CAS |
184092-49-7 |
Sinónimos |
betulinan B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



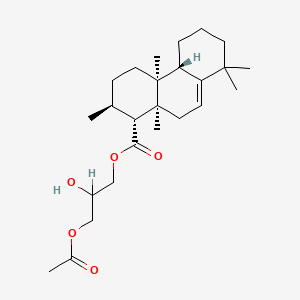
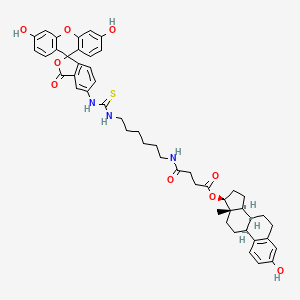
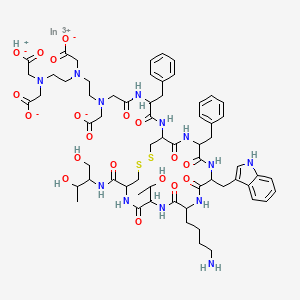
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1226185.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1226187.png)
![N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B1226188.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine](/img/structure/B1226189.png)
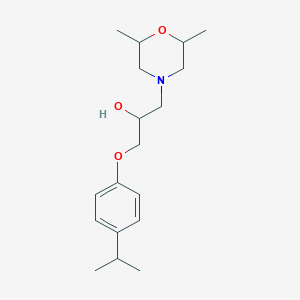
![[(3-Bromo-2-oxo-6,7,8,9-tetrahydrodibenzofuran-1-ylidene)methylamino]thiourea](/img/structure/B1226191.png)
![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)
![4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1226196.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1226199.png)
![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)